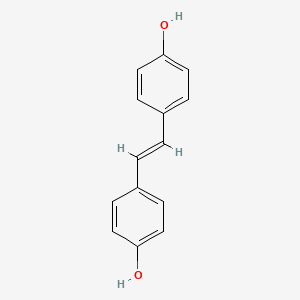

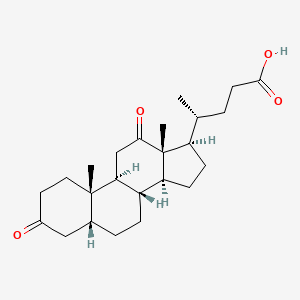

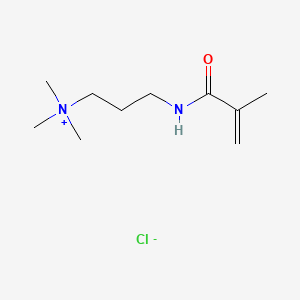

![molecular formula C12H10N2 B1202981 9-Methyl-9h-pyrido[3,4-b]indole CAS No. 2521-07-5](/img/structure/B1202981.png)

9-Methyl-9h-pyrido[3,4-b]indole

Übersicht

Beschreibung

9-Methyl-β-carboline is a heterocyclic amine belonging to the β-carboline family. It is a methylated derivative of β-carboline with the molecular formula C₁₂H₁₀N₂ .

Wirkmechanismus

9-Methyl-9H-pyrido[3,4-b]indole: , also known as 1-Methyl-9H-pyrido[3,4-b]indole , belongs to the class of harmala alkaloids . These compounds are characterized by a structure based on harmaline, harmine, harmalol, harman, or derivatives thereof. Specifically, they consist of a pyrimidine fused to the pyrrole moiety of an indole, forming a pyrido[3,4-b]indole .

Biochemische Analyse

Biochemical Properties

9-Methyl-9H-pyrido[3,4-b]indole plays a significant role in biochemical reactions, particularly in the brain. It interacts with various receptors and enzymes due to its planar aromatic structure. This compound has been shown to interact with dopaminergic neurons, potentially influencing conditions such as ADHD, depression, and cognitive decline . The interactions are primarily with enzymes and receptors involved in the dopaminergic system, which may lead to neuroprotective effects and improvements in cognitive function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by targeting dopaminergic neurons, which are crucial for cognitive functions and mood regulation . This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it may enhance mitochondrial respiratory function, thereby improving cellular energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes in the dopaminergic system, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, which may contribute to its neuroprotective and cognitive-enhancing effects . The compound’s ability to repair and improve the dopamine system is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under sealed, dry conditions at room temperature . Long-term effects observed in in vitro and in vivo studies include sustained improvements in cellular energy production and neuroprotection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Typically, dosages for cognitive enhancement and neuroprotective effects range from 5mg to 20mg per day . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage regulation. Threshold effects observed in studies indicate that optimal dosages are crucial for maximizing benefits while minimizing risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include its conversion into various metabolites that may influence metabolic flux and metabolite levels . These interactions are essential for understanding its overall impact on cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing any adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall efficacy in biochemical reactions.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 9-Methyl-β-Carbolin kann durch die Eschweiler-Clarke-Reaktion synthetisiert werden, bei der β-Carbolin-Freibasis (Norharman) mit Formaldehyd und Ameisensäure methyliert wird . Diese Reaktion wird typischerweise unter sauren Bedingungen und bei erhöhten Temperaturen durchgeführt, um den Methylierungsprozess zu erleichtern.

Industrielle Produktionsverfahren: Während spezifische industrielle Produktionsverfahren für 9-Methyl-β-Carbolin nicht umfassend dokumentiert sind, bleibt die Eschweiler-Clarke-Reaktion ein grundlegender Ansatz. Die Skalierung dieser Reaktion für industrielle Zwecke würde wahrscheinlich die Optimierung der Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 9-Methyl-β-Carbolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können 9-Methyl-β-Carbolin in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in die β-Carbolinstruktur einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Alkylierungsmittel unter geeigneten Bedingungen beinhalten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten β-Carbolin-Derivaten führen, während Reduktion zu reduzierten β-Carbolin-Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

9-Methyl-β-Carbolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Neuroprotektion: Es wurde gezeigt, dass es dopaminerge Neuronen stimuliert, schützt und regeneriert, was es zu einem potenziellen Kandidaten für die Behandlung neurodegenerativer Erkrankungen wie Parkinson-Krankheit macht

Kognitive Steigerung: Diese Verbindung hat kognitive Steigerungsmerkmale gezeigt und in verschiedenen Studien das Gedächtnis und die Konzentration verbessert.

Entzündungshemmende Wirkungen: 9-Methyl-β-Carbolin zeigt entzündungshemmende Eigenschaften, die bei der Reduzierung von Neuroinflammation vorteilhaft sein könnten.

Neuronale Regeneration: Es fördert das Neuritenwachstum und die Regeneration von Neuronen, was zu seinem Potenzial als neuroregeneratives Mittel beiträgt.

5. Wirkmechanismus

Der Wirkmechanismus von 9-Methyl-β-Carbolin umfasst mehrere Pfade:

Hemmung der Monoaminoxidase (MAO): Es hemmt die Aktivität der Monoaminoxidase A und B, Enzyme, die für den Abbau von Neurotransmittern wie Dopamin verantwortlich sind.

Stimulation von neurotrophen Faktoren: 9-Methyl-β-Carbolin stimuliert die Expression von neurotrophen Faktoren wie dem Hirn-abgeleiteten neurotrophen Faktor (BDNF) und dem neurotrophen Faktor der Gliazellinie (GDNF), die das Wachstum und das Überleben von Neuronen unterstützen.

Aktivierung des PI3K-Signalwegs: Die Wirkungen der Verbindung werden durch den Phosphatidylinositol-3-Kinase-Signalweg (PI3K) vermittelt, der eine entscheidende Rolle beim Zellwachstum und -überleben spielt.

Ähnliche Verbindungen:

Harman: Eine weitere β-Carbolinverbindung mit neuroaktiven Eigenschaften.

Norharman: Die Stammverbindung von 9-Methyl-β-Carbolin, ebenfalls bekannt für ihre neuroaktiven Wirkungen.

Einzigartigkeit von 9-Methyl-β-Carbolin: 9-Methyl-β-Carbolin zeichnet sich durch seine starken neuroprotektiven und neuroregenerativen Eigenschaften aus, die bei anderen β-Carbolinverbindungen nicht so ausgeprägt sind. Seine Fähigkeit, die Monoaminoxidase zu hemmen und neurotrophe Faktoren zu stimulieren, macht es zu einem einzigartigen und vielversprechenden Kandidaten für weitere Forschung im Bereich neurodegenerativer Erkrankungen und kognitiver Steigerung .

Vergleich Mit ähnlichen Verbindungen

Harmane: Another β-carboline compound with neuroactive properties.

Norharmane: The parent compound of 9-Methyl-β-carboline, also known for its neuroactive effects.

Uniqueness of 9-Methyl-β-carboline: 9-Methyl-β-carboline stands out due to its potent neuroprotective and neuroregenerative properties, which are not as pronounced in other β-carboline compounds. Its ability to inhibit monoamine oxidase and stimulate neurotrophic factors makes it a unique and promising candidate for further research in neurodegenerative diseases and cognitive enhancement .

Eigenschaften

IUPAC Name |

9-methylpyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABOIYXDALNSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179871 | |

| Record name | 9-Methyl-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-07-5 | |

| Record name | 9-Methyl-beta-carboline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002521075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methyl-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-METHYL-.BETA.-CARBOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC837J2CCJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 9-Methyl-9H-pyrido[3,4-b]indole influence its ability to form hydrogen bonds?

A1: this compound possesses two nitrogen atoms capable of participating in hydrogen bonding. Research suggests that the strength of the hydrogen bond donor and cooperative effects from multiple donor molecules can significantly impact the interaction. Weaker donors tend to form hydrogen bond complexes (HBCs), while stronger donors or multiple donors can lead to the formation of proton transfer complexes (PTCs) with a shift of the proton closer to the nitrogen atom. []

Q2: What unique excited-state reactions have been observed with this compound in the presence of a proton donor?

A2: Studies using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a proton donor revealed the formation of a 1:2 hydrogen-bonded proton-transfer complex (PTC) between the pyridinic nitrogen of this compound and HFIP. Furthermore, a cation-like exciplex (CL) forms through interaction of the excited PTC with another HFIP molecule. These excited-state reactions highlight the complex behavior of this compound. []

Q3: Has computational chemistry been used to study this compound?

A3: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the impact of various substituents on the chemical reactivity of this compound. The studies, conducted with different basis sets and across various solvent environments, suggest that an anthracen-9-yl group at the C1 position enhances reactivity more significantly than other substituents. This finding was further supported by Natural Bond Orbital (NBO) analysis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-Methylpyrido[2,3-b]acridine-5,12-dione](/img/structure/B1202898.png)

![3-(3-Nitrophenyl)indeno[1,2-e][1,2,4]triazin-9-one](/img/structure/B1202899.png)